



Application Notes and Protocols for the Quantification of AR-V7 mRNA

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

Introduction: The androgen receptor (AR) is a critical driver of prostate cancer. Therapies targeting the AR ligand-binding domain (LBD), such as enzalutamide and abiraterone, are standard treatments for metastatic castration-resistant prostate cancer (CRPC). However, resistance to these therapies frequently develops. One of the key mechanisms of resistance is the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD.[1][2]

The most well-characterized of these variants is Androgen Receptor Splice Variant 7 (AR-V7). AR-V7 mRNA is formed by a splicing event that connects exon 3 to a cryptic exon within intron 3 (CE3), resulting in a truncated but constitutively active protein that can drive tumor progression in the absence of androgens.[3] The detection and quantification of AR-V7 mRNA in patient samples, such as circulating tumor cells (CTCs) and tissue biopsies, has emerged as a critical biomarker for predicting resistance to AR-targeted therapies and guiding treatment decisions.[3][4]

This document provides detailed application notes and protocols for the most common methods used to quantify AR-V7 mRNA levels: Reverse Transcription Quantitative PCR (RT-qPCR), Droplet Digital PCR (ddPCR), and RNA Sequencing (RNA-Seq).

AR-V7 Signaling Pathway

The full-length androgen receptor (AR-FL) is activated by binding to androgens like dihydrotestosterone (DHT), leading to its dimerization, nuclear translocation, and the

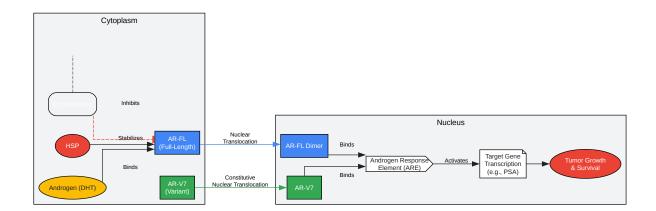


Methodological & Application

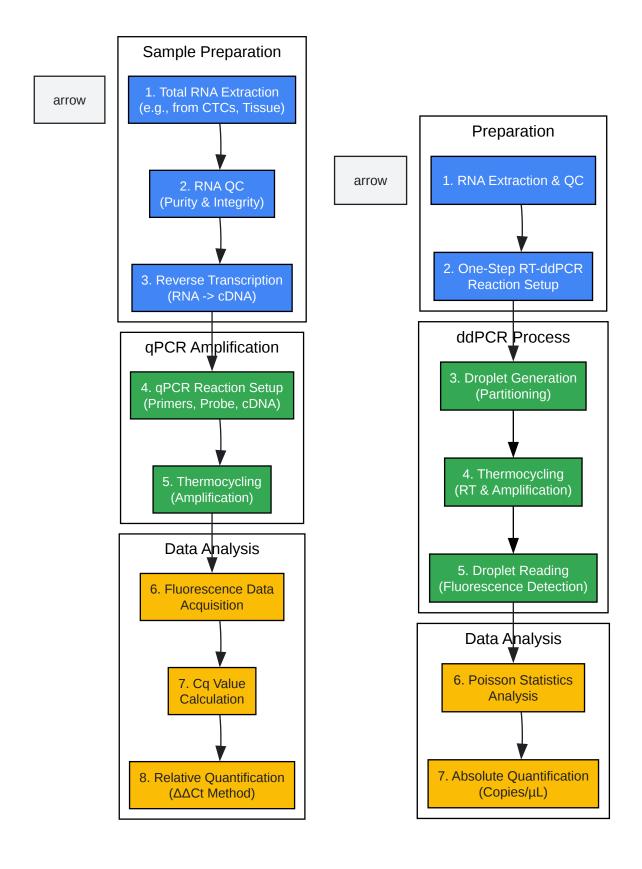
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transcription of target genes that promote cell growth and survival. AR-V7 lacks the ligand-binding domain targeted by drugs like enzalutamide. This allows it to translocate to the nucleus and activate gene expression constitutively, even in a low-androgen environment or in the presence of AR inhibitors, thus promoting therapy resistance.[3][5]









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